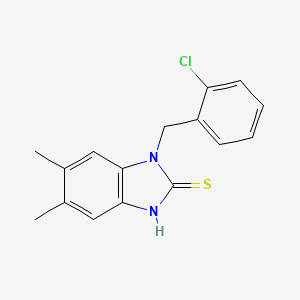![molecular formula C14H23N3O3 B5543132 6-{[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5543132.png)
6-{[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[3-(Hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione is a compound of interest due to its structural and chemical properties, which may contribute to a variety of biological activities. The compound is part of the pyrimidine diones family, a class known for its wide range of pharmacological activities.
Synthesis Analysis
The synthesis of related pyrimidine dione derivatives involves various chemical methodologies, including one-pot oxidative processes and N-hydroxylation methods. For instance, the synthesis of 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione e through an improved m-CPBA oxidative method demonstrates a convenient and efficient way to prepare similar compounds, achieving yields of 60%-70% (Xiaowan Tang et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrimidine dione derivatives is often confirmed through spectral techniques, including 1H NMR, 13C NMR, and MS. The detailed structural analysis provides insights into the compound's electronic structure, which can be further explored through DFT and TD-DFT computations to understand the interactions and charge transfers among different orbitals (Abida Ashraf et al., 2019).
Chemical Reactions and Properties
Pyrimidine diones undergo various chemical reactions, including electrophilic substitution and condensation reactions, leading to a variety of derivatives with potential biological activities. The reactivity of these compounds can be attributed to their unique molecular structure, allowing for regioselective synthesis and modifications (Kosaku Hirota et al., 1990).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Pyrimidine derivatives have been synthesized through various routes, showcasing their versatility in organic synthesis. For example, Ashraf et al. (2019) reported the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, highlighting the use of spectral techniques including NMR, UV-visible, and FT-IR spectroscopy for structural ascertainment, as well as DFT and TD-DFT computations for electronic structure analysis (Ashraf et al., 2019).
Antiviral and Antitumor Applications
Several studies have focused on the potential antiviral and antitumor activities of pyrimidine derivatives. Tang et al. (2015) synthesized 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione, showing anti-HIV activity after N-3 hydroxylation (Tang et al., 2015). Kraljević et al. (2014) developed N-alkylated C-6-isobutyl- or -propyl pyrimidine derivatives and evaluated their antiproliferative effect on tumor cell lines, revealing mechanisms of action through inhibition of DNA or RNA polymerases and adhesion molecules (Kraljević et al., 2014).
Optical and Nonlinear Optical Applications
Mohan et al. (2020) synthesized novel pyrimidine-based bis-uracil derivatives and assessed their linear and nonlinear optical (NLO) properties, indicating their potential for NLO device fabrications due to their considerable NLO character (Mohan et al., 2020).
Catalytic and Material Science Applications
Lu et al. (2015) synthesized pyrimidine derivatives coordination complexes and explored their catalytic properties and antitumor activity, highlighting their potential in material science and biomedical research (Lu et al., 2015).
Antimicrobial Activity
Rauf et al. (2010) investigated the urease inhibition activity of pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives, providing insights into their antimicrobial potential (Rauf et al., 2010).
Wirkmechanismus
While the specific mechanism of action for your compound is not available, pyrimidine derivatives often exhibit their biological effects through various pathways. For instance, some triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-2-4-14(10-18)5-3-6-17(9-14)8-11-7-12(19)16-13(20)15-11/h7,18H,2-6,8-10H2,1H3,(H2,15,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQBKPALIUKCKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN(C1)CC2=CC(=O)NC(=O)N2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5543058.png)

![1-(6-methyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-quinolinyl)-3-piperidinol](/img/structure/B5543066.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5543085.png)
![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5543093.png)
![2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5543097.png)
![1-methyl-4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5543098.png)
![8-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5543105.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5543111.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5543115.png)

![methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5543146.png)
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543153.png)
![4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6-methyl-2-pyrimidinamine](/img/structure/B5543164.png)